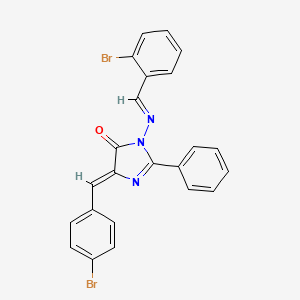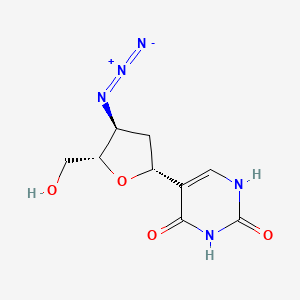
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to nucleosides found in DNA and RNA, making it a significant molecule in the field of medicinal chemistry and antiviral research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected form of 2,3-dideoxy-D-erythro-pentofuranose.
Azidation: The sugar derivative undergoes azidation to introduce the azido group at the 3-position.
Coupling Reaction: The azido sugar is then coupled with a pyrimidinedione derivative under specific conditions to form the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized nucleosides, and various substituted nucleosides.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral drugs, particularly for treating viral infections like HIV.
Biology: The compound is used in studies involving nucleoside metabolism and DNA/RNA synthesis.
Industry: It is employed in the synthesis of other nucleoside analogs and as a building block for more complex molecules.
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA or RNA during replication. This incorporation leads to chain termination or mutations, inhibiting viral replication. The molecular targets include viral polymerases and reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 5-(2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 5-(3-amino-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
Uniqueness
The presence of the azido group at the 3-position makes 2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- unique. This functional group is crucial for its antiviral activity, distinguishing it from other nucleoside analogs.
Propriétés
Numéro CAS |
114551-78-9 |
|---|---|
Formule moléculaire |
C9H11N5O4 |
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
5-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-14-13-5-1-6(18-7(5)3-15)4-2-11-9(17)12-8(4)16/h2,5-7,15H,1,3H2,(H2,11,12,16,17)/t5-,6+,7+/m0/s1 |
Clé InChI |
HQWPHQAIJAAPEE-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)N=[N+]=[N-] |
SMILES canonique |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



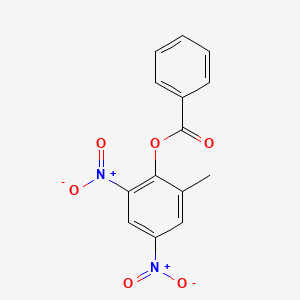
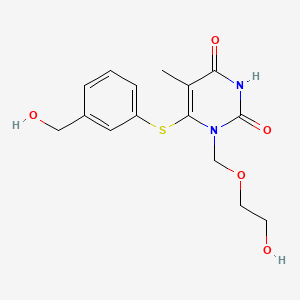
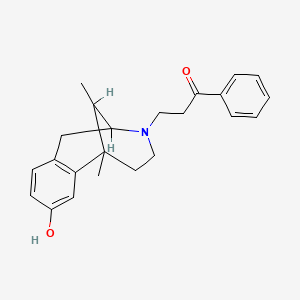
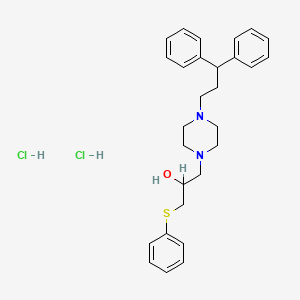
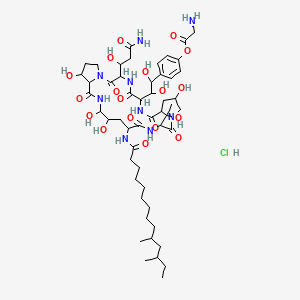
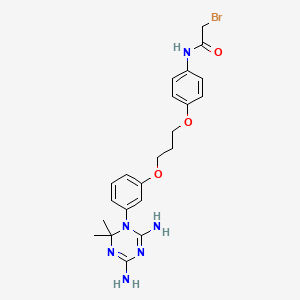
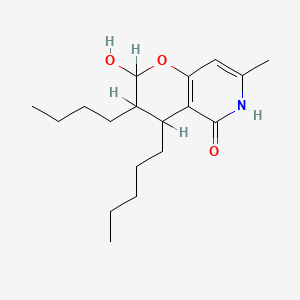
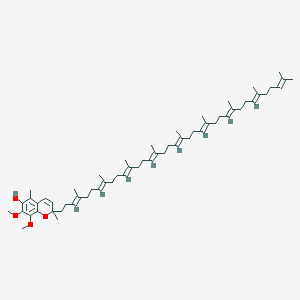
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
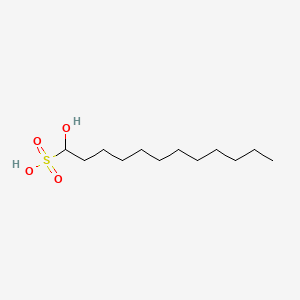
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
